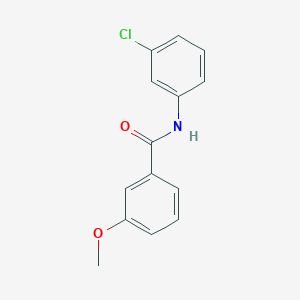
Benzamide, N-(3-chlorophenyl)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(3-chlorophenyl)-3-methoxy- is a compound that has been studied for its potential applications in scientific research. This compound is also known as m-CPP, and it is a derivative of phenethylamine. The chemical formula for m-CPP is C10H11ClNO2, and it has a molecular weight of 215.65 g/mol.
科学研究应用
M-CPP has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a serotonin receptor agonist, which means that it can bind to and activate serotonin receptors in the brain. This property makes it useful for studying the role of serotonin in various physiological and behavioral processes.
作用机制
M-CPP acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. It also has affinity for the 5-HT1A and 5-HT1B receptors. When it binds to these receptors, it activates signaling pathways that lead to changes in cellular activity and neurotransmitter release. The exact mechanism of action of m-CPP is still being studied, but it is thought to involve the modulation of serotonin levels in the brain.
Biochemical and Physiological Effects:
M-CPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It also increases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects can lead to changes in mood, behavior, and physiological responses.
实验室实验的优点和局限性
One advantage of using m-CPP in lab experiments is that it is a selective agonist for the 5-HT2A and 5-HT2C receptors, which allows for more specific studies of the role of serotonin in various processes. However, one limitation of using m-CPP is that it has been found to have some non-specific effects, such as increasing locomotor activity and inducing anxiety-like behavior in animal models.
未来方向
There are several future directions for research on m-CPP. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could lead to more specific studies of serotonin signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-CPP and its potential interactions with other neurotransmitter systems.
合成方法
The synthesis method for m-CPP involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
属性
CAS 编号 |
91612-04-3 |
|---|---|
产品名称 |
Benzamide, N-(3-chlorophenyl)-3-methoxy- |
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI 键 |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
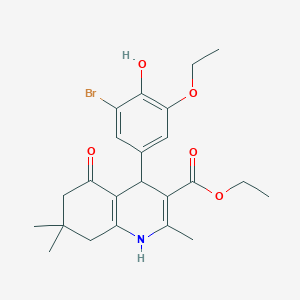
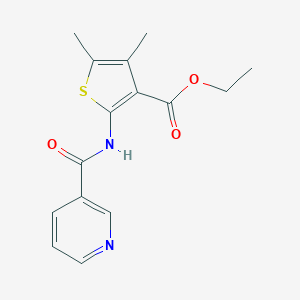
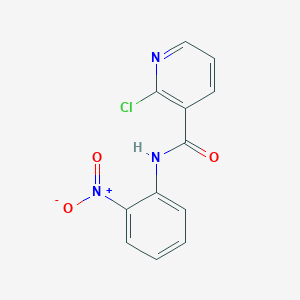
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

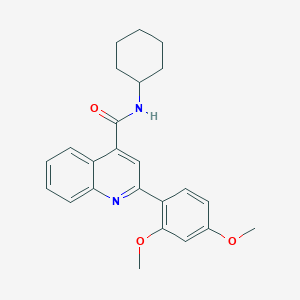
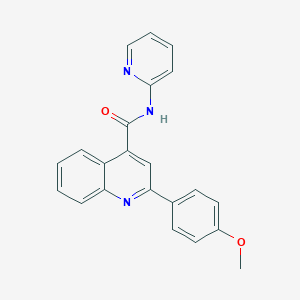
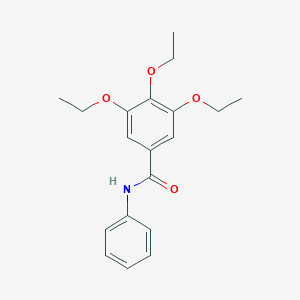

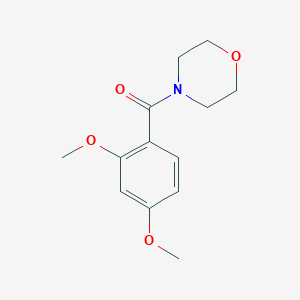
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)